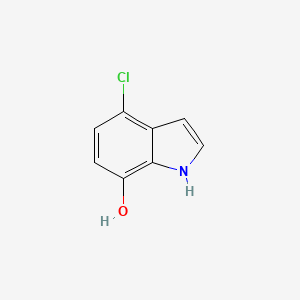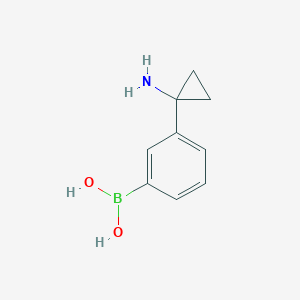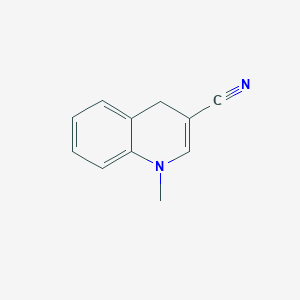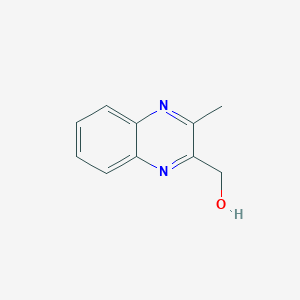
5-isobutoxypyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isobutoxypyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an isobutoxy group attached to the pyridazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxypyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with isobutyl alcohol under specific conditions. A common method includes:
Starting Materials: Pyridazine, isobutyl alcohol, and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include:
Raw Material Handling: Efficient handling and storage of pyridazine and isobutyl alcohol.
Reaction Control: Precise control of reaction temperature, pressure, and catalyst concentration.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
5-isobutoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Pyridazine oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine compounds with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving pyridazine derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-isobutoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its biological effects.
Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, or protein synthesis.
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the isobutoxy group.
5-methoxypyridazin-3(2H)-one: A similar compound with a methoxy group instead of an isobutoxy group.
5-ethoxypyridazin-3(2H)-one: A compound with an ethoxy group in place of the isobutoxy group.
Uniqueness
5-isobutoxypyridazin-3(2H)-one is unique due to the presence of the isobutoxy group, which may impart specific chemical and biological properties
属性
CAS 编号 |
1346697-73-1 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-(2-methylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-12-7-3-8(11)10-9-4-7/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI 键 |
VSGDAANVPUGJER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=O)NN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/no-structure.png)
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)



![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)

![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
